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Compound of Interest

Compound Name:
3-Amino-4-(2-

hydroxyethoxy)benzonitrile

CAS No.: 592552-43-7

Cat. No.: B1438804

Get Quote

Structural Logic & Synthetic Context
Before interpreting spectra, we must establish the structural connectivity. This molecule

consists of a benzonitrile core substituted with an electron-donating amino group at the meta

position (relative to nitrile) and a hydroxyethoxy ether chain at the para position.

Molecular Specification
IUPAC Name: 3-Amino-4-(2-hydroxyethoxy)benzonitrile

Molecular Formula:

Molecular Weight: 178.19 g/mol

Key Functional Groups:

Nitrile (-CN): Strong electron-withdrawing group (EWG).

Primary Amine (-NH₂): Strong electron-donating group (EDG).
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Ether (-O-): Electron-donating group.

Primary Alcohol (-OH): Hydrogen bonding capability.

Structural Visualization
The following diagram illustrates the atom numbering used for the NMR assignment in this

guide.
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Figure 1: Functional group topology of 3-Amino-4-(2-hydroxyethoxy)benzonitrile.

Experimental Protocols
To ensure data integrity and reproducibility (E-E-A-T), follow these standardized preparation

protocols.

A. Nuclear Magnetic Resonance (NMR) Preparation
Objective: Solubilize the compound while preventing proton exchange that would obscure the -

OH and -NH₂ signals.
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Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) with 0.03% TMS

(Tetramethylsilane).

Reasoning: Chloroform-d (CDCl₃) often causes labile protons (-OH, -NH₂) to broaden or

disappear due to exchange. DMSO-d₆ forms hydrogen bonds with these groups,

sharpening their signals and allowing for the observation of coupling (e.g., the triplet of the

-OH).

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

Filtration: Filter through a chemically resistant 0.45 µm PTFE syringe filter to remove

inorganic salts (e.g., K₂CO₃ residues from synthesis) which can cause line broadening.

B. Infrared Spectroscopy (FT-IR) Preparation
Objective: Capture the diagnostic nitrile stretch without moisture interference.

Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid

hygroscopic water bands.

Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol followed by

dichloromethane. Ensure the background scan shows no residual peaks in the 3200–3600

cm⁻¹ region.

Spectroscopic Data Interpretation
A. Infrared (FT-IR) Spectrum Analysis
The IR spectrum serves as the primary "fingerprint" for functional group verification.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438804?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment Diagnostic Note

3450 – 3350 Medium, Broad ν(O-H) & ν(N-H)

Overlapping stretching

vibrations. The amine

usually appears as a

double spike

(sym/asym)

superimposed on the

broad OH.

3100 – 3000 Weak ν(C-H) Ar
Aromatic C-H

stretching.

2950 – 2850 Weak ν(C-H) Alkyl

Aliphatic C-H

stretching (methylene

groups).

2220 ± 5 Strong, Sharp ν(C≡N)

Critical Diagnostic.

The nitrile peak is

distinct and isolated;

absence indicates

hydrolysis to

amide/acid.

1620 – 1580 Medium ν(C=C) Ar
Aromatic ring

breathing modes.

1250 – 1230 Strong ν(C-O-C) asym
Aryl-alkyl ether

stretch.

1050 – 1030 Medium ν(C-O)
Primary alcohol C-O

stretch.

B. ¹H NMR Data (400 MHz, DMSO-d₆)
The proton NMR provides the definitive structural proof. The coupling patterns in the aromatic

region confirm the 1,3,4-substitution pattern.
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Shift (δ
ppm)

Multiplicity Integration Assignment
Coupling
(Hz)

Interpretati
on

6.95 – 7.05 dd 1H H-6 J = 8.2, 2.0

Ortho to CN,

Meta to

Ether.

Doublet of

doublets due

to coupling

with H-5 and

H-2.

6.85 – 6.95 d 1H H-2 J = 2.0

Ortho to CN,

Ortho to

Amine. Small

coupling

constant

indicates

meta-

coupling to H-

6.

6.80 – 6.90 d 1H H-5 J = 8.2

Ortho to

Ether.

Shielded by

the electron-

donating

ether oxygen.

5.10 – 5.30 s (broad) 2H -NH₂ —

Exchangeabl

e amine

protons.

Chemical

shift varies

with

concentration

/temperature.

4.80 – 4.90 t 1H -OH J = 5.5 Hydroxyl

proton. Triplet
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splitting

proves it is

attached to a

CH₂ (only

visible in dry

DMSO).

4.00 – 4.10 t 2H Ar-O-CH₂- J = 5.0

Methylene

protons

adjacent to

the phenoxy

oxygen.

Deshielded.

3.65 – 3.75 q (or m) 2H -CH₂-OH J = 5.0, 5.5

Methylene

protons

adjacent to

the alcohol.

Shows

coupling to

both the OH

and the other

CH₂.

C. ¹³C NMR Data (100 MHz, DMSO-d₆)
Confirms the carbon skeleton and the oxidation state of the nitrile.
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Shift (δ ppm) Carbon Type Assignment

150.5 Quaternary (C-O) C-4 (Attached to Ether)

138.2 Quaternary (C-N) C-3 (Attached to Amine)

123.5 CH (Ar) C-6

119.8 Quaternary (CN) -C≡N (Nitrile Carbon)

117.0 CH (Ar) C-2

112.5 CH (Ar) C-5

102.0 Quaternary C-1 (Attached to Nitrile)

70.5 CH₂ Ar-O-CH₂-

59.8 CH₂ -CH₂-OH

Analytical Workflow & Quality Control
The following workflow describes the logic path for validating a synthesized batch of this

intermediate.
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Figure 2: Decision logic for spectroscopic validation of 3-Amino-4-(2-
hydroxyethoxy)benzonitrile.

Common Impurity Profiles
When analyzing the NMR, specifically look for these common process impurities:

3-Amino-4-hydroxybenzonitrile (Starting Material): Look for a phenolic -OH singlet at >9.0

ppm and absence of the ethylene chain.

O-dialkylation (Dimer): If the ethylene glycol linker reacts at both ends, you will see a

symmetrical dimer. The -OH triplet at ~4.85 ppm will disappear, replaced by an ether linkage.

Nitrile Hydrolysis: Disappearance of the 2220 cm⁻¹ IR band and appearance of amide

carbonyl peaks (~1680 cm⁻¹) indicates hydrolysis of the nitrile to the amide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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